![molecular formula C20H18N4O2S B2504483 N-(4-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide CAS No. 483292-12-2](/img/structure/B2504483.png)
N-(4-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazoloquinoline derivatives typically involves multi-step reactions that may include the formation of intermediates such as N-(2-haloaryl)propynamides, followed by cyclization reactions. For instance, the Ugi four-component reaction (Ugi-4CR) is employed to assemble intermediates, which are then subjected to copper-catalyzed tandem reactions to form complex fused tricyclic scaffolds . Although the exact synthesis of "N-(4-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide" is not detailed in the provided papers, similar synthetic strategies could be inferred for its preparation.
Molecular Structure Analysis
The molecular structure of triazoloquinoline derivatives is characterized using various spectroscopic techniques such as liquid chromatography-mass spectrometry (LC-MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy. These methods provide information on the molecular framework, functional groups, and the overall confirmation of the synthesized compounds . The molecular docking studies also suggest how these compounds could interact with biological targets, providing insights into their potential mechanism of action .
Chemical Reactions Analysis
The chemical reactivity of triazoloquinoline derivatives can be influenced by the substituents on the triazoloquinoline core. The presence of thioacetamide groups, for example, could impart specific reactivity patterns that may be exploited in further chemical transformations or biological interactions. The papers do not provide specific reactions for "this compound," but they do discuss the antimicrobial activity of similar compounds, which is indicative of their reactivity with biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinoline derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are typically determined experimentally and are essential for understanding the compound's behavior in biological systems or in different environments. The provided papers do not detail these properties for the specific compound , but they do report on the biological activities of related compounds, which can be indirectly related to their physical and chemical properties .
Relevant Case Studies
The papers provided discuss the biological activities of triazoloquinoline derivatives, including their antimicrobial activity against various bacterial strains and fungi, as well as their positive inotropic effects on isolated rabbit heart preparations . These studies serve as case examples of the potential therapeutic applications of triazoloquinoline derivatives. The compound "this compound" could potentially exhibit similar biological activities, warranting further investigation.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research on these compounds primarily focuses on their synthesis and structural analysis. For example, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs has been explored through reactions involving 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with various amino acid esters. These studies highlight the versatility and reactivity of the triazoloquinoline core, offering insights into potential modifications to enhance biological activity or solubility (Fathalla, 2015).
Biological Activities
Several derivatives have been synthesized and evaluated for their potential pharmacological activities. For instance, 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been investigated for their H1-antihistaminic activity, showcasing the therapeutic potential of these compounds in allergy treatment. The research indicated that some of these compounds offer significant protection against histamine-induced bronchospasm, highlighting their potential as new H1-antihistaminic agents (Alagarsamy et al., 2009).
Another area of interest is the anticancer activity of triazoloquinoline derivatives. The synthesis of new 4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–Derived Ureas and their evaluation against various cancer cell lines underscore the potential of these compounds in cancer research. Some derivatives showed significant cytotoxicity against neuroblastoma and colon carcinoma cell lines, suggesting their utility in developing new anticancer therapies (Reddy et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13-11-18-22-23-20(24(18)17-6-4-3-5-16(13)17)27-12-19(25)21-14-7-9-15(26-2)10-8-14/h3-11H,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMYPJFAXJYDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2504401.png)
![2-[3-(Triazol-2-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2504403.png)
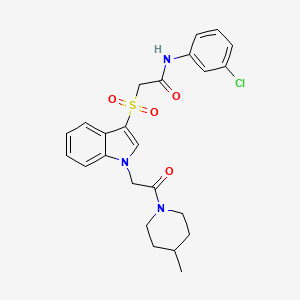
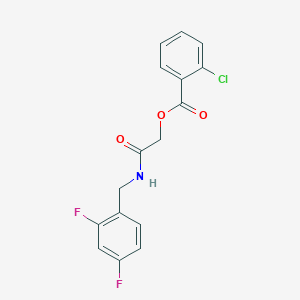
![6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2504408.png)
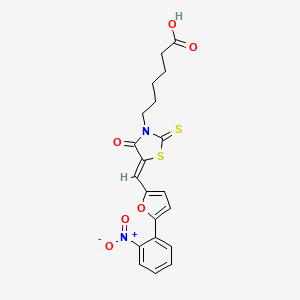

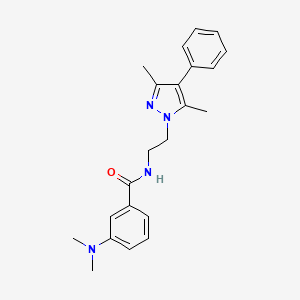
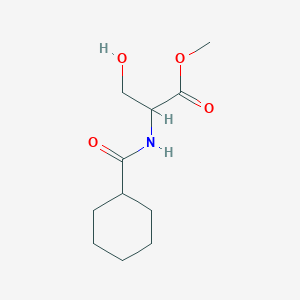
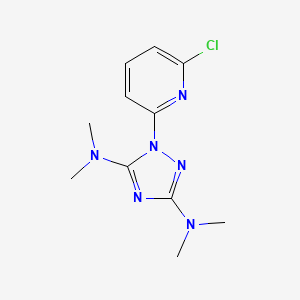
![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2504420.png)

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504423.png)